3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is a chemical compound with the molecular formula C5H7ClF5N. It is characterized by the presence of both difluoro and trifluoromethyl groups attached to a cyclobutane ring, along with an amine group that is protonated to form the hydrochloride salt. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with readily available 4-oxocyclobutane precursors.
Formation of Cyclobutanones: These precursors are converted to cyclobutanones.
Introduction of Fluorine Groups: The cyclobutanones are treated with reagents such as TMSCF3 (trimethylsilyl trifluoromethyl) and a fluoride source to introduce the trifluoromethyl group.
Amination: The resulting intermediate undergoes amination to introduce the amine group.
Formation of Hydrochloride Salt: Finally, the amine is protonated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The key steps involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the amine group.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents are required.
Hydrolysis: The hydrochloride salt can be hydrolyzed to yield the free amine.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted cyclobutanes, while oxidation and reduction can lead to different oxidation states of the compound .
Scientific Research Applications
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of specialty chemicals and materials with unique properties
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and specificity for certain targets. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 1-(Trifluoromethyl)cyclobutan-1-amine hydrochloride
- 3,3-Difluoro-1-methylcyclobutan-1-amine hydrochloride
- 3-(Trifluoromethyl)cyclobutane-1-carboxylic acid
Uniqueness
3,3-Difluoro-1-(trifluoromethyl)cyclobutan-1-amine hydrochloride is unique due to the presence of both difluoro and trifluoromethyl groups on the cyclobutane ring. This combination of fluorine atoms imparts distinct chemical and physical properties, such as increased stability and reactivity, compared to similar compounds .
Properties
IUPAC Name |
3,3-difluoro-1-(trifluoromethyl)cyclobutan-1-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6F5N.ClH/c6-4(7)1-3(11,2-4)5(8,9)10;/h1-2,11H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBLBYOFUAYZSPC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(F)F)(C(F)(F)F)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7ClF5N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.